molecular formula C9H10N4O2 B1352016 (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid CAS No. 851116-20-6

(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid

Cat. No. B1352016
M. Wt: 206.2 g/mol
InChI Key: OXMKLBYGIXUDJP-UHFFFAOYSA-N
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Description

“(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid” is a synthetic compound with the empirical formula C9H10N4O2 and a molecular weight of 206.20 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O2/c1-5-3-6(2)13-9(10-5)11-7(12-13)4-8(14)15/h3H,4H2,1-2H3,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.20 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid and its derivatives have been explored extensively in the field of chemical synthesis. Research has demonstrated various methods for synthesizing amino derivatives of triazolopyrimidine, highlighting the compound's versatility in heterocyclic chemistry. Specifically, the interaction of aminoazoles with different acids and ketones leads to the formation of alkyl-substituted pyrazolo and triazolopyrimidinones, showcasing the compound's role in synthesizing novel heterocyclic frameworks with potential biological activities (Vas’kevich et al., 2006); (Lipson et al., 2007).

Biological Activity

A significant area of research focuses on the biological activity of derivatives of (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid. Novel derivatives have been synthesized and evaluated for their herbicidal and fungicidal activities. This line of research indicates that certain derivatives exhibit promising bioactivities, suggesting potential applications in agricultural chemistry (De Long, 2006).

Green Chemistry

Innovations in green chemistry have also been explored using this compound as a starting point. A catalyst-free, environmentally friendly synthesis of pyrimidopyrimidinones has been developed, adhering to green chemistry principles. This method underscores the compound's utility in sustainable chemical practices, offering a greener alternative for synthesizing complex heterocycles (Karami et al., 2015).

Antimicrobial Properties

Exploration into the antimicrobial properties of derivatives of (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid has yielded compounds with significant activity against various bacterial and fungal species. This research suggests potential pharmaceutical applications for these derivatives as antimicrobial agents, highlighting the compound's relevance in medicinal chemistry (Hossain & Bhuiyan, 2009).

Future Directions

The future directions of research involving this compound are not explicitly mentioned in the available resources. Given its use in proteomics research , it may be involved in studies investigating protein function and interactions.

properties

IUPAC Name

2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-7(3-8(14)15)6(2)13-9(12-5)10-4-11-13/h4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMKLBYGIXUDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407080
Record name (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid

CAS RN

851116-20-6
Record name (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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